Diethyl L-cystinate dihydrochloride Diethyl L-cystinate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 22735-07-5
VCID: VC21537750
InChI: InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
SMILES: CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Molecular Formula: C10H22Cl2N2O4S2
Molecular Weight: 369.3 g/mol

Diethyl L-cystinate dihydrochloride

CAS No.: 22735-07-5

Cat. No.: VC21537750

Molecular Formula: C10H22Cl2N2O4S2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Diethyl L-cystinate dihydrochloride - 22735-07-5

CAS No. 22735-07-5
Molecular Formula C10H22Cl2N2O4S2
Molecular Weight 369.3 g/mol
IUPAC Name ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Standard InChI InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
Standard InChI Key BDJZWSLXDLQPNZ-FOMWZSOGSA-N
Isomeric SMILES CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl
SMILES CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Canonical SMILES CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl

Chemical Structure and Physical Properties

Diethyl L-cystinate dihydrochloride (CAS: 22735-07-5) is a modified form of L-cystine with ethyl ester groups. It has the molecular formula C₁₀H₂₂Cl₂N₂O₄S₂ and a molecular weight of 369.3 g/mol . This compound is also known as L-Cystine bis(ethyl ester) dihydrochloride in scientific literature .

The chemical structure features a disulfide bond connecting two cysteine moieties, each with an ethyl ester group attached to the carboxyl terminus. The dihydrochloride designation indicates that the compound exists as a salt with two chloride counterions, typically associated with the protonated amino groups of the cysteine residues.

While specific physical property data for Diethyl L-cystinate dihydrochloride is limited in available literature, we can draw comparisons with structurally similar compounds to establish likely characteristics:

PropertyDiethyl L-cystinate dihydrochlorideDimethyl L-cystinate dihydrochlorideL-Cystine Dihydrochloride
Molecular FormulaC₁₀H₂₂Cl₂N₂O₄S₂ C₈H₁₈Cl₂N₂O₄S₂ C₆H₁₄Cl₂N₂O₄S₂
Molecular Weight369.3 g/mol 341.28 g/mol 313.222 g/mol
CAS Number22735-07-5 32854-09-4 30925-07-6
Physical FormLikely white powderWhite powder Crystalline solid
SolubilityLikely soluble in water, methanol, DMSOSoluble in DMSO, methanol, water 50 mg/mL in 0.5 M HCl
Storage ConditionsLikely room temperature, sealed, dryRoom temperature, sealed, dry, dark place Room temperature

Based on the properties of related compounds, Diethyl L-cystinate dihydrochloride likely exists as a white powder with solubility in polar solvents such as water, methanol, and DMSO.

Structural Relationships to Similar Compounds

Diethyl L-cystinate dihydrochloride belongs to a family of modified cystine derivatives that differ primarily in their ester groups. Understanding these relationships provides insight into potential chemical behaviors and applications.

Comparison with L-Cystine Dihydrochloride

L-Cystine dihydrochloride represents the parent compound without ester modifications. It functions as a cell culture component and serves as a sulfur-containing precursor of glutathione (GSH) synthesis . The homeostasis of L-Cystine dihydrochloride is important for GSH functions in cellular metabolism .

The addition of ethyl ester groups in Diethyl L-cystinate dihydrochloride likely enhances lipophilicity compared to the parent compound, potentially affecting membrane permeability and cellular uptake.

Comparison with Dimethyl L-cystinate dihydrochloride

Dimethyl L-cystinate dihydrochloride represents a closely related analog with methyl rather than ethyl ester groups. This compound has a melting point of 182-183°C (with decomposition) and exhibits optical activity ([α]22/D 36.0°, c = 4% in methanol) . The physical properties of Diethyl L-cystinate dihydrochloride would be expected to show some similarities but with differences arising from the larger ethyl groups.

Synthesis and Production Methods

The production of similar compounds typically involves esterification of the parent amino acid. For Diethyl L-cystinate dihydrochloride, this would likely involve the reaction of L-cystine with ethanol under acidic conditions to form the ethyl ester, followed by salt formation with hydrochloric acid.

Industrial production would likely follow optimized processes designed for higher yield and purity while minimizing labor-intensive isolation or purification steps.

Research Perspectives and Future Directions

Structure-Activity Relationship Studies

Comparative studies of different cystine ester derivatives (methyl, ethyl, etc.) could provide valuable insights into structure-activity relationships. Such studies might determine whether the ethyl ester confers advantages over the methyl ester in terms of stability, efficacy, or pharmacokinetics.

Metabolic Fate and Pharmacokinetics

Research on the metabolic fate of Diethyl L-cystinate dihydrochloride would be valuable for understanding its in vivo behavior. Studies with CDME have shown that its metabolite CysME becomes incorporated into crystal structures , and similar investigations with the ethyl ester derivative would elucidate whether it follows the same pathway.

Expanded Application Studies

Beyond cystinuria, exploration of Diethyl L-cystinate dihydrochloride's potential applications in other conditions involving cystine or related amino acids could open new therapeutic avenues. This might include applications in protein folding disorders, oxidative stress conditions, or as specialized reagents in biochemical research.

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